Piperidine, 1-(3,3-diphenylallyl)-
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Overview
Description
“Piperidine, 1-(3,3-diphenylallyl)-” is a derivative of piperidine . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . In the title compound, C22H27NO, the piperidine ring adopts a chair conformation .
Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
Piperidine is a colorless liquid with an odor described as objectionable, typical of amines . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Scientific Research Applications
Pharmaceutical Applications
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Anticancer Applications
Piperidine derivatives are being utilized as anticancer agents . They show a wide variety of biological activities and are a vital fundament in the production of drugs .
Antiviral Applications
Piperidine derivatives also have applications as antiviral agents . They are being utilized in different therapeutic applications .
Antimalarial Applications
Another application of Piperidine derivatives is in the field of antimalarial agents . They have shown promising results in this area .
Antimicrobial and Antifungal Applications
Piperidine derivatives are being utilized as antimicrobial and antifungal agents . They have shown effectiveness in these areas .
Antihypertensive Applications
Piperidine derivatives are also being utilized as antihypertensive agents . They have shown promising results in this area .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives are being utilized as analgesic and anti-inflammatory agents . They have shown effectiveness in these areas .
Antipsychotic Applications
Piperidine derivatives are also being utilized as antipsychotic agents . They have shown promising results in this area .
As for Anhydro Pridinol Hydrochloride, it is known that Pridinol, a centrally acting muscle relaxant, attenuates polysynaptic reflexes via an anticholinergic mechanism . It has been used as a muscle relaxant for decades . However, the published literature on the pharmacology of Pridinol is sparse . More accessible information on the characteristics of Pridinol, e.g., its pharmacokinetics in humans, is needed .
Future Directions
The sustainable production of value-added N-heterocycles from available biomass allows to reduce the reliance on fossil resources and creates .
Relevant Papers
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
1-(3,3-diphenylprop-2-enyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-14H,3,8-9,15-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCURCBRVYTAME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157075 |
Source
|
Record name | Piperidine, 1-(3,3-diphenylallyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70157075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine, 1-(3,3-diphenylallyl)- | |
CAS RN |
13150-57-7 |
Source
|
Record name | Piperidine, 1-(3,3-diphenylallyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013150577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-(3,3-diphenylallyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70157075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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